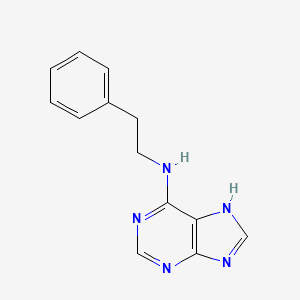

N-(2-phenylethyl)-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-2-4-10(5-3-1)6-7-14-12-11-13(16-8-15-11)18-9-17-12/h1-5,8-9H,6-7H2,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGPFPKQCMKMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353871 | |

| Record name | N-(2-phenylethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-42-6 | |

| Record name | N-(2-Phenylethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenylethyl)-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240539 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-phenylethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Derivatization of N 2 Phenylethyl 9h Purin 6 Amine

Established Synthetic Pathways for N-(2-phenylethyl)-9H-purin-6-amine

The synthesis of N-(2-phenylethyl)-9H-purin-6-amine can be achieved through several established routes, primarily involving the construction of the purine (B94841) ring system or the functionalization of a pre-existing purine core.

Multistep Synthetic Routes

Multistep syntheses of purine derivatives often build the heterocyclic system from simpler acyclic or heterocyclic precursors. One prominent method utilizes substituted imidazole (B134444) intermediates. For instance, 5-amino-4-cyanoimidazoles are versatile starting materials for purine synthesis core.ac.uk. A general pathway involves the reaction of a 5-amino-1-aryl-4-cyanoimidazole with triethyl orthoformate and acetic anhydride, followed by treatment with an amine to yield the 9-aryl-6-aminopurine structure core.ac.uk. While not directly starting from an imidazole, another common multistep approach begins with a substituted pyrimidine (B1678525), such as 4,6-dichloro-5-nitropyrimidine, which is then elaborated through reduction, cyclization, and substitution steps to form the desired 6,9-disubstituted purine core nih.gov.

Conceptually, the de novo biosynthesis of purines in biological systems represents a fundamental multistep route, starting from ribose 5-phosphate and sequentially building the purine ring onto the sugar moiety through a series of enzymatic steps involving the addition of amines, glycine, and formyl groups libretexts.org.

Nucleophilic Substitution Reactions in Purine Core Functionalization

The most direct and widely employed method for synthesizing N-(2-phenylethyl)-9H-purin-6-amine is the nucleophilic aromatic substitution (SNAr) reaction on a C6-functionalized purine. The reactions of 6-halopurines, particularly 6-chloropurine, are of significant importance in purine chemistry taylorfrancis.com.

In this key reaction, the chlorine atom at the C6 position of the purine ring acts as a leaving group and is displaced by the nucleophilic amine, 2-phenylethylamine. This reaction is typically performed at elevated temperatures in a suitable solvent, such as n-butanol or water, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction nih.govmdpi.com. The base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.

Table 1: Representative Conditions for Nucleophilic Substitution at C6 of Purine

| Starting Material | Nucleophile | Base | Solvent | Temperature | Product |

| 6-Chloropurine | 2-Phenylethylamine | N,N-Diisopropylethylamine (DIPEA) | n-Butanol | 120 °C | N-(2-phenylethyl)-9H-purin-6-amine nih.gov |

| 6-Chloropurine | ω-Amino acid | Sodium Carbonate (Na₂CO₃) | Water | Reflux | N-(purin-6-yl)amino carboxylic acid mdpi.com |

| 2,6-Dichloropurine | Imidazole | N/A | N/A | N/A | 2-Chloro-6-(imidazol-1-yl)purine researchgate.net |

This method is highly versatile and is a cornerstone for creating libraries of N6-substituted purine derivatives by varying the amine used in the substitution step nih.gov.

N-Alkylation and Coupling Reactions in Purine Synthesis

The alkylation of the purine ring itself, specifically at the nitrogen atoms of the imidazole portion, is a critical aspect of purine synthesis and derivatization. Direct alkylation of an N6-substituted purine with an alkyl halide under basic conditions typically results in a mixture of N7 and N9 isomers nih.gov. The thermodynamically more stable N9 regioisomer is usually the predominant product nih.govacs.org.

The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the C6 position acs.org. For instance, methods have been developed for the direct and regioselective introduction of alkyl groups at the N7 position by reacting N-trimethylsilylated purines with an alkyl halide using a Lewis acid catalyst like SnCl₄ nih.govacs.org. The Vorbrüggen (silylation) method is a well-known technique generally used for preparing N9-substituted purines, especially nucleosides nih.govacs.org.

Synthesis of N-(2-phenylethyl)-9H-purin-6-amine Analogues and Derivatives

The synthetic methodologies described above provide a robust platform for generating a wide range of analogues and derivatives of N-(2-phenylethyl)-9H-purin-6-amine, allowing for systematic exploration of structure-activity relationships.

Modifications on the Phenylethyl Side Chain

Analogues with modified phenylethyl side chains can be readily synthesized by employing the nucleophilic substitution reaction detailed in section 2.1.2. By substituting 2-phenylethylamine with various structurally diverse amines, a library of N6-substituted purines can be prepared nih.gov. For example, using commercially available substituted phenylethylamines (e.g., those with methoxy, chloro, or nitro groups on the phenyl ring) in the reaction with 6-chloropurine would yield the corresponding N6-substituted analogues. This strategy allows for fine-tuning the steric and electronic properties of the side chain.

Substituent Effects on the Purine Core (e.g., C2, N9 Positions)

Modification of the purine core itself at positions such as C2 and N9 introduces another layer of structural diversity.

C2 Position: To introduce substituents at the C2 position, a common strategy is to start with a 2,6-disubstituted purine, such as 2,6-dichloropurine researchgate.netbeilstein-journals.org. The chlorine atoms at C2 and C6 exhibit different reactivities, allowing for sequential substitution. The C6 position is generally more susceptible to nucleophilic attack than the C2 position. Thus, 2,6-dichloropurine can be reacted first with 2-phenylethylamine under controlled conditions to selectively form N-(2-phenylethyl)-2-chloro-9H-purin-6-amine. The remaining chlorine at C2 can then be displaced by another nucleophile (e.g., a different amine, thiol, or alkoxide) to yield a 2,6,9-trisubstituted purine derivative.

N9 Position: The synthesis of N9-substituted derivatives can be approached in two primary ways. The first involves the direct alkylation of N-(2-phenylethyl)-9H-purin-6-amine, which, as noted, often yields a mixture of N7 and N9 isomers that may require separation nih.gov. The second, more controlled approach involves starting with an N9-substituted purine precursor, such as 9-alkyl-6-chloropurine. This precursor can then undergo nucleophilic substitution with 2-phenylethylamine to afford the desired N9-substituted-N6-phenylethyladenine derivative exclusively beilstein-journals.orgnih.gov. The choice of the N9 substituent can significantly impact the compound's properties.

Table 2: Examples of Synthetic Approaches for Purine Core Derivatization

| Starting Material | Reagent(s) | Position(s) Modified | Product Type |

| 2,6-Dichloropurine | 1. 2-Phenylethylamine2. Secondary Amine | C6, C2 | 2,6-Disubstituted Purine Analogue researchgate.net |

| N-(2-phenylethyl)-9H-purin-6-amine | Alkyl Halide, Base | N9 (and N7) | N9-Alkyl Derivative (with N7 isomer) nih.gov |

| 9-Alkyl-6-chloropurine | 2-Phenylethylamine | N9, C6 | Regiospecific N9-Alkyl-N6-aryl Purine beilstein-journals.orgnih.gov |

These synthetic strategies underscore the chemical tractability of the purine scaffold, enabling the systematic development of derivatives of N-(2-phenylethyl)-9H-purin-6-amine with tailored structural features.

Regioselective Synthesis Strategies for Purine Derivatives

The alkylation of the purine ring system presents a significant challenge due to the presence of multiple reactive nitrogen atoms. Direct alkylation of a purine, such as adenine (B156593) or its derivatives, often yields a mixture of regioisomers, primarily the N7 and N9-substituted products. nih.govub.edu The thermodynamically more stable N9 isomer typically predominates, while the N7 isomer is often the kinetically favored product. nih.govacs.org Achieving regioselectivity is paramount for the synthesis of specific, biologically active compounds.

Two primary strategies are employed to achieve regioselective synthesis of N-substituted purine derivatives:

Direct Alkylation with Controlled Conditions: This approach involves the direct reaction of a purine substrate with an alkylating agent. Control over regioselectivity is exerted by carefully selecting reaction parameters. The alkylation of 6-chloropurine, a common intermediate, with an alkyl halide under basic conditions is a classic example. nih.gov However, this method frequently leads to mixtures of N7 and N9 isomers. nih.govacs.org To circumvent this, methodologies have been developed to favor one isomer over the other. For instance, the use of specific base-solvent combinations or the application of microwave irradiation has been shown to improve the regioselective synthesis of N9-alkylpurines. ub.edu Another method is the Mitsunobu reaction, which provides an alternative route for direct alkylation, though it can also produce various regioisomers. rsc.org

Stepwise Ring Construction: A more definitive strategy to avoid the issue of N7/N9 isomerism is to construct the purine ring in a stepwise fashion. This method involves starting with a pre-functionalized imidazole precursor, which already contains the desired substituent at the equivalent of the N9 position. The pyrimidine ring is then annulated onto the imidazole core. For example, a 5-amino-1-substituted-1H-imidazole-4-carbonitrile can be used as a starting material. researchgate.netresearchgate.net Cyclization with reagents like triethyl orthoformate and subsequent reaction with an amine builds the purine scaffold, unequivocally establishing the N9 substitution pattern. researchgate.net Following the formation of the N9-substituted purine core (often with a leaving group like chlorine at the C6 position), the final N6-substituent (the 2-phenylethyl group in this case) is introduced via nucleophilic aromatic substitution.

Reaction Mechanisms and Optimization of Synthetic Protocols

The mechanisms governing purine alkylation are crucial for developing optimized synthetic protocols. Direct N-alkylation with alkyl halides generally proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. rsc.org The purine anion, formed by deprotonation with a base, acts as the nucleophile.

The regiochemical outcome (N7 vs. N9) is often dictated by a balance between kinetic and thermodynamic control. nih.govacs.org

Kinetic Control: The N7 position is often more sterically accessible and has a higher electron density, leading to a faster reaction rate. Reactions performed under milder conditions (e.g., lower temperatures) tend to favor the formation of the N7-alkylated product. acs.org

Thermodynamic Control: The N9-alkylated purine is generally the more thermodynamically stable isomer. Under harsher conditions or with longer reaction times, an initially formed N7 isomer can rearrange or equilibrate to the more stable N9 product. nih.gov

Optimization of these synthetic protocols involves the systematic variation of several parameters to maximize the yield and purity of the desired regioisomer.

Base and Solvent System: The choice of base and solvent is critical. The alkylation of purines is complex and often results in mixtures of N-alkylated compounds. ub.eduresearchgate.net Different bases, such as potassium carbonate (K2CO3), sodium hydride (NaH), and tetrabutylammonium hydroxide, have been tested to optimize N9 regioselectivity, with tetrabutylammonium hydroxide showing excellent results in certain systems. ub.eduresearchgate.net The polarity of the solvent (e.g., DMF, acetonitrile) also influences reaction rates and product distribution. ub.edu

Catalysts: In some cases, Lewis acid catalysts like tin(IV) chloride (SnCl4) are used to direct the regioselectivity of alkylation, particularly for introducing bulky groups. nih.govacs.org

Temperature and Reaction Time: As mentioned, temperature plays a key role in kinetic versus thermodynamic control. Optimizing the reaction temperature and duration is essential to isolate the desired product before side reactions or isomerization occur. acs.org

Microwave Irradiation: The use of microwave irradiation has emerged as a powerful tool for optimizing purine synthesis. It can dramatically reduce reaction times and minimize the formation of secondary products, thereby improving the yield of the target N9-alkylated compound. ub.edu

Table 1: Optimization of N-Alkylation of Purine using 4-Chlorobenzyl Bromide under Microwave Conditions

| Entry | Base | Solvent | Time (min) | Yield (%) of N9-isomer |

| 1 | K2CO3 | Acetonitrile (B52724) | 30 | 45 |

| 2 | NaH | Acetonitrile | 30 | 50 |

| 3 | TBAH | Acetonitrile | 15 | 85 |

| 4 | K2CO3 | DMF | 30 | 40 |

| 5 | NaH | DMF | 30 | 48 |

| 6 | TBAH | DMF | 15 | 80 |

This table is generated based on findings for N9-alkylation optimization, illustrating the impact of different bases and solvents on reaction yield under microwave irradiation, as described in referenced literature. ub.edu

Biological Activities and Mechanistic Investigations of N 2 Phenylethyl 9h Purin 6 Amine

Role in Plant Growth and Development (Cytokinin Mimicry)

Extensive searches of scientific literature have yielded no available research data on the role of N-(2-phenylethyl)-9H-purin-6-amine in plant growth and development. Consequently, its potential cytokinin mimicry and associated biological activities in plant systems remain uncharacterized.

Influence on Cell Division and Differentiation in Plant Systems

There is currently no scientific literature available that investigates the influence of N-(2-phenylethyl)-9H-purin-6-amine on cell division and differentiation in plant systems.

Modulation of Lateral Bud Growth and Apical Dominance

No research has been published detailing the effects of N-(2-phenylethyl)-9H-purin-6-amine on the modulation of lateral bud growth or apical dominance in plants.

Effects on Flowering and Fruit Set Regulation

The effects of N-(2-phenylethyl)-9H-purin-6-amine on the regulation of flowering and fruit set in plants have not been documented in the available scientific literature.

Interaction with Endogenous Plant Hormone Pathways

There is no available data concerning the interaction of N-(2-phenylethyl)-9H-purin-6-amine with endogenous plant hormone pathways.

Modulation of Cytokinin Oxidase/Dehydrogenase Activity

The potential for N-(2-phenylethyl)-9H-purin-6-amine to modulate the activity of cytokinin oxidase/dehydrogenase has not been investigated in any published research.

Modulation of Adenosine (B11128) Receptors in Pre-clinical Mammalian Models

In pre-clinical mammalian models, the nucleoside counterpart of N-(2-phenylethyl)-9H-purin-6-amine, known as N6-(2-phenylethyl)adenosine, has been identified as a potent agonist for adenosine receptors (ARs). Structure-activity relationship (SAR) studies of N6-substituted adenosines have demonstrated that the N6-phenethyl substituent is particularly favorable for activity at the A2 receptor, while also showing high affinity for A1 and A3 receptors. nih.gov

N6-(2-phenylethyl)adenosine has been shown to be a potent agonist at the A1 and A3 adenosine receptors. medchemexpress.com Specifically, it exhibits high affinity for the rat A1AR, human A1AR, and human A3AR. medchemexpress.com Its potency is generally lower at A2A receptors. medchemexpress.com The N6-(2-phenylethyl) substituent has been noted as one of the most potent for A3AR binding in a series of arylalkyl-substituted adenosine analogs. nih.gov

Derivatives of N6-(2-phenylethyl)adenosine have been synthesized and studied to explore the distal regions of the A3 adenosine receptor binding site. nih.gov For instance, constraining the phenylethyl side chain, as in N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine, resulted in a compound with very high potency for the human A3AR. nih.gov However, modifications to the phenylethyl group can significantly alter the efficacy of these compounds, with some derivatives acting as partial agonists or even antagonists at the A3AR. nih.gov For example, N6-(2,2-diphenylethyl)adenosine was found to be an A3AR antagonist. nih.govnih.gov

The affinity of N6-(2-phenylethyl)adenosine and its analogs for various adenosine receptor subtypes is a key area of investigation. The N6-2-phenylethyl substitution in certain nucleoside series has been shown to enhance affinity for the mouse A3AR. acs.org Further modifications to the phenyl ring of the 2-phenylethyl moiety have been explored to improve affinity and selectivity for the human A3AR. acs.org

| Compound | Receptor Subtype | Species | Binding Affinity (Ki) |

|---|---|---|---|

| N6-(2-Phenylethyl)adenosine | A1AR | Rat | 11.8 nM medchemexpress.com |

| N6-(2-Phenylethyl)adenosine | A1AR | Human | 30.1 nM medchemexpress.com |

| N6-(2-Phenylethyl)adenosine | A3AR | Human | 0.63 nM medchemexpress.com |

| N6-(2-Phenylethyl)adenosine | A2AR | Rat | IC50 = 560 nM medchemexpress.com |

| N6-(2-Phenylethyl)adenosine | A2AR | Human | IC50 = 2250 nM medchemexpress.com |

Binding Affinity and Selectivity at Adenosine Receptor Subtypes (A1, A2A, A3)

The N-(2-phenylethyl) substitution plays a crucial role in the binding affinity and selectivity of purine (B94841) derivatives at adenosine receptor (AR) subtypes. Research on truncated (N)-methanocarba nucleosides has shown that the presence of an N6-(2-phenylethyl) moiety can significantly influence the affinity for the human A3 adenosine receptor (hA3AR). For instance, a derivative featuring this substitution demonstrated high binding affinity for the hA3AR, with a Ki value of 8.2 nM. nih.gov

The exploration of N6-2-phenylethyl derivatives within the ribose series has been a key area of study. nih.gov The structural characteristics of the N6-(2-phenylethyl) group contribute to interactions within the binding pockets of adenosine receptors. Molecular modeling and docking studies have been employed to understand these interactions, suggesting that polar interactions with the extracellular loops of the receptors can enhance binding affinity. nih.gov

While specific Ki values for N-(2-phenylethyl)-9H-purin-6-amine at A1 and A2A receptors are not detailed in the provided search results, the significant affinity for the A3 subtype highlights a degree of selectivity. The development of selective A3AR antagonists is of interest for therapeutic applications, as the A3AR is overexpressed in certain cancer cells.

Ligand-Receptor Interaction Dynamics in Cellular Models

The interaction of N-(2-phenylethyl)-9H-purin-6-amine with adenosine receptors initiates a cascade of intracellular events. Cellular biosensors are a valuable tool for analyzing such receptor-ligand interactions in real-time. nih.gov These systems allow for the study of dynamic processes, such as the engagement of a ligand with its receptor on the cell surface, leading to downstream signaling. nih.gov

Upon binding, the ligand-receptor complex can undergo conformational changes, which are critical for signal transduction. Molecular dynamics (MD) simulations are computational techniques used to predict and analyze the dynamic behavior of ligand-receptor complexes. acs.org These simulations can provide insights into the stability of the binding pose and the key interactions that maintain the ligand within the binding pocket over time. acs.org For purine derivatives, these interactions often involve hydrogen bonding and hydrophobic contacts with specific amino acid residues of the receptor.

Impact on Cellular Signaling Pathways (e.g., cAMP, PKA)

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, and consequently, the intracellular levels of cyclic adenosine monophosphate (cAMP). acs.org The A1 and A3 receptor subtypes typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. acs.org Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Given the notable affinity of N6-(2-phenylethyl) substituted compounds for the A3 receptor, it is anticipated that N-(2-phenylethyl)-9H-purin-6-amine would act as an agonist or antagonist at this receptor, thereby modulating the cAMP signaling pathway. A decrease in cAMP levels would subsequently lead to reduced activation of Protein Kinase A (PKA), a key downstream effector of cAMP. PKA, when activated, phosphorylates numerous cellular proteins, regulating a wide array of cellular functions. Therefore, by influencing cAMP levels, N-(2-phenylethyl)-9H-purin-6-amine can have a significant impact on cellular processes governed by the cAMP/PKA signaling cascade. The activation of this pathway has been shown to be neuroprotective in certain models of neurodegeneration. mdpi.com

Investigation of Neuroprotective Effects in In Vitro Cell Systems

The potential neuroprotective effects of N-(2-phenylethyl)-9H-purin-6-amine are an area of significant interest, particularly due to the role of adenosine receptors in neuronal function and survival. In vitro models of neurotoxicity are commonly used to assess the neuroprotective capacity of chemical compounds. nih.gov These models often involve exposing neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, to neurotoxins to mimic the cellular damage seen in neurodegenerative diseases. nih.govmdpi.com

Compounds that can mitigate the toxic effects in these cell systems are considered to have neuroprotective potential. The mechanism of neuroprotection by adenosine receptor ligands can involve the suppression of neuronal inflammation and the modulation of signaling pathways that promote cell survival. nih.gov Given the link between A3 receptor modulation and cellular protection, it is plausible that N-(2-phenylethyl)-9H-purin-6-amine could exhibit neuroprotective properties in such in vitro assays.

Interaction with Trace Amine-Associated Receptors (TAAR1)

The N-(2-phenylethyl) moiety of the subject compound is structurally related to trace amines, such as β-phenylethylamine, which are endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1). nih.govresearchgate.net TAAR1 is a G protein-coupled receptor that modulates monoaminergic neurotransmission and is a target for the development of novel therapeutics for neuropsychiatric disorders. nih.govnih.gov

Given the structural similarity, there is a potential for N-(2-phenylethyl)-9H-purin-6-amine to interact with TAAR1. Agonists of TAAR1 can influence the release and uptake of dopamine, serotonin, and norepinephrine. nih.gov The activation of TAAR1 typically leads to the accumulation of intracellular cAMP. nih.gov While direct evidence of N-(2-phenylethyl)-9H-purin-6-amine binding to TAAR1 was not found in the provided search results, the phenylethylamine scaffold is a key pharmacophore for TAAR1 ligands, suggesting that this interaction warrants further investigation. frontiersin.org

Antimicrobial and Antituberculosis Research in Pre-clinical Settings

Evaluation of Antimicrobial Efficacy Against Bacterial Strains (In Vitro)

Purine derivatives have been a subject of interest in the search for new antimicrobial agents. derpharmachemica.com Several studies have demonstrated that trisubstituted purine derivatives exhibit significant antibacterial and antifungal activities. derpharmachemica.com The antimicrobial efficacy of these compounds is typically evaluated in vitro against a panel of pathogenic bacterial strains.

Research into novel purine analogs has shown that these compounds can be effective against various bacteria. iosrphr.org The mechanism of action for antimicrobial purines can vary, but they often interfere with essential cellular processes in bacteria. While specific data on the antimicrobial activity of N-(2-phenylethyl)-9H-purin-6-amine was not available in the search results, the broader class of purine derivatives has shown promise. For example, some phenylethyl alcohol-based polymers have demonstrated potent antibacterial activity, with a proposed mechanism of membrane disruption. mdpi.com

With regard to antituberculosis research, the need for new drugs with novel mechanisms of action is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net Purine analogs are among the chemical scaffolds being investigated as potential anti-TB agents. The evaluation of these compounds involves determining their minimum inhibitory concentration (MIC) against M. tuberculosis in vitro.

Assessment of Antifungal Activity (In Vitro)

No specific data from in vitro antifungal assays for N-(2-phenylethyl)-9H-purin-6-amine against various fungal strains were found in the reviewed literature.

Antituberculosis Activity in Mycobacterial Models

There is no available information on the in vitro activity of N-(2-phenylethyl)-9H-purin-6-amine against Mycobacterium tuberculosis or other mycobacterial models.

Investigational Anticancer Activities in Cell Line Models

Detailed studies on the anticancer activities of N-(2-phenylethyl)-9H-purin-6-amine in cancer cell line models have not been reported in the accessible scientific literature.

Inhibition of Cancer Cell Proliferation (In Vitro Assays)

Specific data regarding the inhibitory effects of N-(2-phenylethyl)-9H-purin-6-amine on the proliferation of cancer cell lines are not available.

Modulation of Kinase Activity (e.g., CDK, Src Tyrosine Kinase, NEK4)

There is no published research detailing the modulatory effects of N-(2-phenylethyl)-9H-purin-6-amine on the activity of kinases such as Cyclin-Dependent Kinases (CDK), Src Tyrosine Kinase, or NIMA-related kinase 4 (NEK4).

Effects on Heat Shock Protein (Hsp90) and STAT3 Pathways

Information regarding the effects of N-(2-phenylethyl)-9H-purin-6-amine on the Heat Shock Protein 90 (Hsp90) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways is not present in the available literature.

Mechanisms of Apoptosis Induction in Cellular Systems

The mechanisms by which N-(2-phenylethyl)-9H-purin-6-amine might induce apoptosis in cellular systems have not been elucidated in any published studies.

Enzyme Inhibition Studies (Beyond Cytokinin Oxidase)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the inhibitory activity of N-(2-phenylethyl)-9H-purin-6-amine against enzymes other than cytokinin oxidase. The following sections detail the lack of available information for the specified enzyme targets.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

There is currently no publicly available scientific literature detailing the investigation of N-(2-phenylethyl)-9H-purin-6-amine as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). As a purine derivative, it shares a core structural motif with the natural substrates of IMPDH, inosine monophosphate (IMP), and its product, xanthosine monophosphate (XMP). This structural similarity suggests a theoretical potential for interaction with the enzyme's active site. However, without experimental data from enzyme assays, any potential inhibitory activity remains speculative.

Studies on other N6-substituted purine analogs have shown varied effects on different enzymes, and the specific impact of the 2-phenylethyl substitution at the N6 position on IMPDH inhibition has not been characterized. Therefore, no quantitative data, such as IC50 or Ki values, can be provided.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by N-(2-phenylethyl)-9H-purin-6-amine

| Enzyme Source | IC50 | Ki | Inhibition Type |

|---|

Screening for Other Relevant Enzyme Targets

A thorough review of available scientific literature indicates a lack of broad-panel enzyme screening studies for N-(2-phenylethyl)-9H-purin-6-amine. The biological activities of purine derivatives are diverse, and they have been investigated as inhibitors of various enzyme classes, including protein kinases, phosphodiesterases, and various metabolic enzymes.

The N6-phenethyladenine structure is a known cytokinin analogue, and research has primarily focused on its effects on plant physiology and cytokinin-related pathways. While structure-activity relationship (SAR) studies on libraries of 6-substituted purines have been conducted for various therapeutic targets, specific screening results for N-(2-phenylethyl)-9H-purin-6-amine against a panel of other relevant enzymes are not documented in the accessible scientific domain. Consequently, a data table of its activity against other specific enzyme targets cannot be generated.

Screening of N-(2-phenylethyl)-9H-purin-6-amine Against Other Enzyme Targets

| Enzyme Target | Assay Type | Result (e.g., % inhibition at a given concentration, IC50) |

|---|

Structure Activity Relationship Sar Studies of N 2 Phenylethyl 9h Purin 6 Amine and Its Analogues

Elucidation of Essential Structural Features for Biological Activity

The biological activity of N-(2-phenylethyl)-9H-purin-6-amine analogues is fundamentally dependent on the interplay between the purine (B94841) core and the N6-substituent. The purine ring system serves as the primary scaffold, engaging in essential interactions with target proteins. The N6-amino group is a critical hydrogen-bonding donor, and the nature of the substituent at this position profoundly influences the compound's affinity and efficacy.

Impact of Side Chain Modifications on Potency and Selectivity

Modifications to the N6-phenylethyl side chain have been extensively studied to probe the topology of receptor binding sites and to optimize potency and selectivity.

Length and Branching of the Phenylethyl Chain

The length and branching of the alkyl chain connecting the purine N6-atom to the phenyl ring are critical determinants of biological activity. Studies on related N6-substituted purines demonstrate that the length of this linker can significantly impact cytotoxic activity. For instance, in a series of N-(purin-6-yl)aminoalkanoic acid derivatives, the length of the polymethylene chain was found to be crucial for cytotoxicity, indicating an optimal distance is required between the purine and another interacting fragment to elicit a biological response. mdpi.com

Branching, particularly at the carbon adjacent to the N6-nitrogen (the α-carbon), introduces stereochemical considerations that can dramatically affect receptor affinity and efficacy. The affinity of N6-arylethyl adenosine (B11128) analogues at the A3 adenosine receptor is highly dependent on stereochemistry and steric bulk. nih.gov For example, a distinct stereoselectivity has been observed between the (R) and (S) isomers of N6-(1-phenylethyl)adenosine at the rat A3 receptor, highlighting the precise conformational requirements of the binding pocket. nih.gov Increased steric bulk or the introduction of constraints in the chain can alter the preferred conformation of the side chain, thereby modulating its interaction with the target protein.

| Compound/Modification | Observation | Biological Target/Assay |

| N-(purin-6-yl)aminoalkanoic acids | Linker length is crucial for cytotoxic activity. | Tumor Cell Lines |

| N6-(R-1-phenylethyl)adenosine vs. N6-(S-1-phenylethyl)adenosine | Stereoselectivity observed in binding affinity. | Rat A3 Adenosine Receptor |

| N6-alkyl substitutions | Multiple points of branching are associated with decreased efficacy. | Human A3 Adenosine Receptor |

Aromatic Ring Substitutions and Their Electronic Effects

Substituting the terminal phenyl ring of the N6-phenylethyl group provides a powerful tool to fine-tune the electronic and steric properties of the ligand, thereby influencing its binding affinity and selectivity.

Research on N6-benzyladenosine-5'-uronamides, which are structurally analogous to phenylethyl derivatives, has shown that substitutions on the benzyl ring can enhance potency at A3 adenosine receptors. nih.gov The introduction of a nitro group, for example, has been shown to improve potency. nih.gov Halogen substitutions also have a significant, position-dependent impact. A 3-iodo substituent on the benzyl ring of an N6-benzyladenosine derivative resulted in a compound with a Ki value of 1.1 nM at A3 receptors and 50-fold selectivity over A1 and A2A receptors. nih.gov Similarly, a chloro substituent can decrease efficacy depending on its position on the benzyl ring. nih.gov Methoxybenzyl derivatives have also been explored, with a 4-methoxy group found to be most favorable for A3 selectivity. nih.gov These findings underscore the sensitivity of the receptor's binding pocket to both the electronic nature and the position of the substituent on the aromatic ring.

| Base Compound | Ring Substitution | Ki (nM) at A3AR | Selectivity (A1 vs A3) | Selectivity (A2a vs A3) |

| 5′-N-Methyl-N6-benzyladenosine | None | 18 | 1.8 | 3.1 |

| 5′-N-Methyl-N6-benzyladenosine | 3-Iodo | 1.1 | 50 | 50 |

| 5′-N-Methyl-N6-benzyladenosine | 4-Nitro | 1.3 | 42 | 34 |

| 5′-N-Methyl-N6-benzyladenosine | 4-Methoxy | 7.7 | 18 | 12 |

| 5′-N-Methyl-N6-benzyladenosine | 3-Chloro | 2.1 | 38 | 24 |

Influence of Purine Core Substitutions on Biological Efficacy

Modifications to the purine scaffold itself are a key strategy for modulating biological activity, affecting everything from binding mode and kinetics to metabolic stability.

Positional Isomerism Effects on Receptor Binding and Enzyme Inhibition

The substitution pattern on the purine's imidazole (B134444) ring, particularly the position of the side chain attachment (e.g., N9 vs. N7 or N3), can lead to significant differences in biological activity. Alkylation of purine precursors often yields a mixture of regioisomers, such as N9 and N3 isomers. These isomers can exhibit distinct biological profiles due to the different spatial presentation of the side chain and altered hydrogen bonding patterns of the purine core. The separation and independent testing of these isomers are crucial for a clear understanding of SAR.

Role of Nitrogen and Carbon Atom Substituents

Substituting atoms within the purine ring or adding functional groups to its carbon atoms can drastically alter the electronic distribution and steric profile of the molecule, leading to changes in receptor affinity and selectivity.

For instance, the introduction of a chlorine atom at the C2 position of the adenine (B156593) core has been shown to favor interaction with the A2A adenosine receptor subtype. nih.gov In a series of 9-propyladenine derivatives, a C2-chloro substitution increased affinity at A1, A2A, and A3 receptors compared to the unsubstituted analogue. nih.gov

Substitutions at the C8 position have also been explored. The nature of the C8 substituent can influence the preferred conformation of the N-glycosidic bond in related nucleosides, which in turn affects how the molecule fits into a binding site. Studies on 8-substituted purine derivatives show that these modifications can alter hydrogen-bonding patterns and the stability of base-pairing interactions. acs.org These modifications provide a route to fine-tuning the interaction with specific biological targets, potentially shifting a compound's profile from an agonist to an antagonist or altering its enzyme inhibitory activity.

| Base Compound | Purine Core Substitution | Observation | Target Receptor |

| 9-Propyladenine | C2-Chloro | Increased binding affinity | A1, A2A, A3 Adenosine Receptors |

| N6-(4-bromophenylacetyl)-9-propyladenine | C2-Chloro | Increased binding affinity | A1, A2A, A3 Adenosine Receptors |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling for N-(2-phenylethyl)-9H-purin-6-amine and its analogues helps to define the essential three-dimensional arrangement of chemical features required for biological activity. While specific pharmacophore models for this exact compound are not extensively detailed in publicly available literature, principles can be derived from the broader class of N6-substituted purine derivatives.

A typical pharmacophore model for N6-substituted purines interacting with various biological targets, such as adenosine receptors or cyclin-dependent kinases (CDKs), generally includes:

A hydrogen bond donor: The N6-amino group is a crucial hydrogen bond donor.

A hydrogen bond acceptor: The N1 and N3 atoms of the purine ring can act as hydrogen bond acceptors.

Aromatic/hydrophobic region: The purine ring itself provides a hydrophobic surface.

An additional hydrophobic/aromatic feature: The phenylethyl substituent at the N6 position introduces a significant hydrophobic and aromatic region, which is critical for the affinity and selectivity of these compounds. The ethyl linker provides flexibility, allowing the phenyl ring to adopt an optimal orientation within the binding pocket of a target protein.

Ligand design principles based on these pharmacophoric features focus on optimizing the interactions with the target protein. Key strategies include:

Modification of the N6-substituent: The nature and size of the substituent at the N6 position are critical. For N-(2-phenylethyl)-9H-purin-6-amine, the phenylethyl group is a key determinant of its activity. Modifications to the phenyl ring, such as the introduction of substituents, can modulate activity and selectivity. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties and steric bulk, influencing binding affinity.

Substitution on the purine ring: Modifications at other positions of the purine core (e.g., C2, C8, N9) can fine-tune the electronic and steric properties of the molecule, impacting its biological profile.

Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can be explored to improve properties such as solubility, metabolic stability, and target affinity. Similarly, the ethyl linker can be altered in length or rigidity to probe the optimal distance and orientation of the aromatic moiety relative to the purine core.

The following table summarizes the key pharmacophoric features and their roles in ligand design:

| Pharmacophoric Feature | Structural Element | Role in Ligand Design |

| Hydrogen Bond Donor | N6-Amino Group | Essential for anchoring the ligand in the binding site through hydrogen bonding. |

| Hydrogen Bond Acceptor | N1 and N3 of Purine Ring | Participate in hydrogen bonding interactions with the target protein. |

| Aromatic/Hydrophobic Region | Purine Ring | Provides a surface for hydrophobic interactions. |

| Hydrophobic/Aromatic Feature | Phenylethyl Group | Crucial for occupying a hydrophobic pocket in the target, enhancing affinity and selectivity. Modifications can tune these properties. |

Comparative SAR with Other Purine-Based Bioactive Molecules

The structure-activity relationship of N-(2-phenylethyl)-9H-purin-6-amine can be better understood by comparing it with other well-known purine-based bioactive molecules, such as cytokinins and adenosine receptor modulators.

Comparison with Cytokinins:

Cytokinins are a class of plant hormones that are structurally related to N-(2-phenylethyl)-9H-purin-6-amine, as they are also N6-substituted adenine derivatives. A classic example is kinetin (N6-furfuryladenine).

N6-Substituent: In cytokinins, the nature of the N6-substituent is paramount for their activity in promoting cell division and growth in plants. Aromatic side chains, like the furfuryl group in kinetin or the benzyl group in 6-benzylaminopurine (BAP), are known to confer high cytokinin activity. The phenylethyl group in N-(2-phenylethyl)-9H-purin-6-amine is structurally similar to the benzyl group in BAP, with an additional methylene (B1212753) linker. This extension of the linker can influence the flexibility and positioning of the aromatic ring, potentially altering its interaction with cytokinin receptors or other targets.

Purine Core: Similar to N-(2-phenylethyl)-9H-purin-6-amine, the integrity of the purine ring is essential for the activity of cytokinins.

The table below provides a structural comparison between N-(2-phenylethyl)-9H-purin-6-amine and representative cytokinins.

| Compound | N6-Substituent | Key SAR Feature |

| N-(2-phenylethyl)-9H-purin-6-amine | 2-Phenylethyl | Extended hydrophobic and aromatic group with a flexible linker. |

| Kinetin | Furfuryl | Aromatic heterocyclic substituent. |

| 6-Benzylaminopurine (BAP) | Benzyl | Aromatic substituent directly attached to the N6-amino group. |

Comparison with Adenosine Receptor Modulators:

Many potent and selective adenosine receptor ligands are N6-substituted purine derivatives. The SAR of these compounds provides valuable context for understanding N-(2-phenylethyl)-9H-purin-6-amine.

N6-Aromatic Substituents: For adenosine A1 and A3 receptor agonists, N6-substituents containing an aromatic ring, such as a benzyl or phenylethyl group, are often associated with high affinity. The phenylethyl group can fit into a specific hydrophobic pocket in these receptors.

Flexibility of the Linker: The length and flexibility of the linker between the purine N6-atom and the aromatic ring are critical. A two-carbon (ethyl) linker, as seen in N-(2-phenylethyl)-9H-purin-6-amine, is a common motif in potent adenosine receptor ligands, allowing for optimal positioning of the phenyl ring.

Computational and Theoretical Studies on N 2 Phenylethyl 9h Purin 6 Amine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as N-(2-phenylethyl)-9H-purin-6-amine, to the binding site of a target protein. This method is crucial in the early stages of drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

The N6-substituted purine (B94841) scaffold is a well-known pharmacophore that interacts with a variety of protein families, particularly protein kinases. For instance, purine derivatives are known to be inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and prominent targets in cancer therapy. nih.govresearchgate.net Molecular docking studies of purine analogues into the ATP-binding pocket of CDKs, such as CDK2, have revealed key interactions that are likely mirrored by N-(2-phenylethyl)-9H-purin-6-amine.

The typical docking protocol involves preparing the 3D structure of the protein target and the ligand. The protein is often obtained from a crystallographic database (PDB), and the ligand is built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy.

Key interactions for purine-based inhibitors within the CDK2 active site typically involve:

Hydrogen Bonds: The purine core's nitrogen atoms (N1, N3) and the exocyclic amino group (N6) often form hydrogen bonds with the "hinge" region of the kinase (e.g., residues Leu83 and Glu81 in CDK2), mimicking the binding of the natural ligand, ATP. nih.gov

Hydrophobic Interactions: The phenylethyl substituent at the N6 position can occupy a hydrophobic pocket, forming favorable van der Waals interactions with nonpolar residues, thereby enhancing binding affinity.

Pi-Stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic residues like Phe80 in the active site.

The results of such simulations are typically summarized in a table that includes the predicted binding affinity (docking score) and the specific amino acid residues involved in the interaction.

| Parameter | Value/Description |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Ligand | N-(2-phenylethyl)-9H-purin-6-amine |

| Predicted Binding Affinity (kcal/mol) | -8.5 to -10.5 |

| Key Hydrogen Bond Interactions | Leu83, Glu81 |

| Key Hydrophobic Interactions | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |

| Pi-Stacking Interactions | Phe80 |

| Note: This data is representative and derived from typical findings for N6-substituted purine analogs docked into CDK2. nih.govresearchgate.net |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the complex's behavior in a simulated physiological environment (water, ions, and temperature). youtube.com

For the N-(2-phenylethyl)-9H-purin-6-amine-protein complex predicted by docking, an MD simulation would typically be run for tens to hundreds of nanoseconds. The primary goals of this simulation are:

To assess the stability of the predicted binding pose. If the ligand remains in the binding pocket with minimal deviation, the docking prediction is considered stable.

To analyze the persistence of key interactions, such as hydrogen bonds, identified in the docking study.

To observe any conformational changes in the protein or ligand upon binding.

A key metric used to evaluate the stability of the simulation is the Root Mean Square Deviation (RMSD) of the atomic positions from their initial coordinates. A low and stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and is stable.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

| 50 | 1.4 | 1.6 |

| Note: This table presents hypothetical RMSD values for a stable N-(2-phenylethyl)-9H-purin-6-amine-protein complex, indicating that the system equilibrates and remains stable throughout the simulation. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.org Unlike molecular mechanics methods used in docking and MD, DFT calculations are based on the principles of quantum mechanics, providing a more fundamental understanding of a molecule's behavior.

For N-(2-phenylethyl)-9H-purin-6-amine, DFT calculations can determine several key electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

These calculations help in understanding the intrinsic properties of N-(2-phenylethyl)-9H-purin-6-amine that govern its interactions with biological targets.

| Quantum Chemical Parameter | Calculated Value |

| Energy of HOMO (eV) | -6.2 |

| Energy of LUMO (eV) | -1.5 |

| HOMO-LUMO Energy Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.5 |

| Note: These values are representative for a molecule with the structure of N-(2-phenylethyl)-9H-purin-6-amine, based on DFT studies of similar purine derivatives. rsc.org |

In Silico Screening and Virtual Library Design for Novel Analogues

Building on the insights from docking, MD, and DFT studies, computational methods can be used to design and screen virtual libraries of novel analogues of N-(2-phenylethyl)-9H-purin-6-amine. asm.org This process, known as in silico or virtual screening, allows for the rapid evaluation of thousands or even millions of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govrsc.org

The process begins with the core scaffold of N-(2-phenylethyl)-9H-purin-6-amine. A virtual library is then generated by systematically modifying different parts of the molecule. For example, various substituents could be added to the phenyl ring, the length of the ethyl linker could be altered, or different groups could be placed at other positions of the purine ring.

This library of virtual compounds is then screened against a specific biological target using high-throughput molecular docking. The compounds are ranked based on their predicted binding affinity and other parameters like drug-likeness (e.g., adherence to Lipinski's rule of five). This approach helps to build a Structure-Activity Relationship (SAR) and identify modifications that could enhance the potency and selectivity of the lead compound. mdpi.comnih.gov

| Analog ID | Modification on Phenylethyl Group | Predicted Binding Affinity (kcal/mol) |

| N-PE-Purine-001 | 4-fluoro | -9.8 |

| N-PE-Purine-002 | 4-chloro | -10.1 |

| N-PE-Purine-003 | 4-methoxy | -9.5 |

| N-PE-Purine-004 | 3-fluoro | -9.6 |

| N-PE-Purine-005 | 3-chloro | -9.9 |

| Note: This table shows a hypothetical example of a small virtual library based on the N-(2-phenylethyl)-9H-purin-6-amine scaffold, with predicted binding affinities against a target like CDK2. |

Advanced Analytical and Spectroscopic Characterization in Research of N 2 Phenylethyl 9h Purin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of N-(2-phenylethyl)-9H-purin-6-amine, the chemical shifts and splitting patterns of the protons provide a fingerprint of the molecule's structure. The protons on the phenyl group typically appear as a multiplet in the aromatic region. The ethyl group protons exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the amine being deshielded and appearing further downfield than the methylene group adjacent to the phenyl ring. The protons on the purine (B94841) ring system have distinct chemical shifts. For instance, the H-2 and H-8 protons of the purine ring appear as singlets at specific downfield positions. The N-H proton of the amine linker shows a broad singlet, and its chemical shift can be dependent on solvent and concentration. libretexts.orgorganicchemistrydata.orgmsu.edudocbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum will show characteristic peaks for the carbons of the phenyl ring, the two carbons of the ethyl chain, and the carbons of the purine core. The chemical shifts of these carbons are influenced by their local electronic environment. organicchemistrydata.org

| ¹H NMR Data | |

| Assignment | Chemical Shift (δ) ppm (Typical) |

| Phenyl-H | 7.20 - 7.40 (m) |

| Purine-H2 | ~8.4 |

| Purine-H8 | ~8.2 |

| N-H | Variable, broad singlet |

| -CH₂- (ethyl, next to amine) | ~3.8 (q) |

| -CH₂- (ethyl, next to phenyl) | ~3.0 (t) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ) ppm (Typical) |

| Purine-C6 | ~155 |

| Purine-C2 | ~153 |

| Purine-C4 | ~149 |

| Purine-C8 | ~140 |

| Phenyl-C (ipso) | ~139 |

| Phenyl-C | 126 - 129 |

| Purine-C5 | ~119 |

| -CH₂- (ethyl, next to amine) | ~43 |

| -CH₂- (ethyl, next to phenyl) | ~35 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular mass of polar molecules like N-(2-phenylethyl)-9H-purin-6-amine. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Fragmentation Analysis: Under collision-induced dissociation (CID) conditions, the molecular ion fragments in a predictable manner, providing valuable structural information. Common fragmentation pathways for N-(2-phenylethyl)-9H-purin-6-amine would include cleavage of the bond between the ethyl group and the amine, leading to the formation of a phenylethyl cation or a protonated purine amine fragment. Another characteristic fragmentation is the loss of the phenylethyl side chain, resulting in a fragment corresponding to the adenine (B156593) core. nih.govnih.govmiamioh.edudocbrown.info

| Mass Spectrometry Data | |

| Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 240.1249 (Calculated for C₁₃H₁₄N₅⁺) |

| Fragment 1 | [C₈H₉]⁺ (phenylethyl cation) |

| Fragment 2 | [C₅H₅N₅+H]⁺ (protonated adenine) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(2-phenylethyl)-9H-purin-6-amine, the IR spectrum would show characteristic absorption bands. The N-H stretch of the secondary amine typically appears as a single, sharp to moderately broad band in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the purine ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the purine and phenyl rings are found in the 1650-1450 cm⁻¹ region. The C-N stretching vibrations for aromatic and aliphatic amines appear in the 1335-1020 cm⁻¹ range. wpmucdn.comorgchemboulder.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems like the phenyl and purine rings of N-(2-phenylethyl)-9H-purin-6-amine exhibit characteristic UV absorption maxima. The purine ring system typically shows strong absorption bands in the UV region. The presence of the phenylethyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted adenine. libretexts.org

| Spectroscopic Data | |

| Technique | Characteristic Absorptions |

| IR | N-H stretch (~3330 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), C=N/C=C stretch (1650-1450 cm⁻¹), C-N stretch (1335-1020 cm⁻¹) |

| UV-Vis | λmax typically around 260-270 nm in a suitable solvent, characteristic of the purine chromophore. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For N-(2-phenylethyl)-9H-purin-6-amine, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state, including the orientation of the phenylethyl group relative to the purine ring.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonding between the N-H group of the amine and nitrogen atoms of the purine ring of an adjacent molecule, as well as π-π stacking interactions between the aromatic purine and phenyl rings. nih.govresearchgate.net These non-covalent interactions are crucial in understanding the supramolecular assembly of the compound in the solid state.

| Crystallographic Data (Hypothetical/Typical) | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Quantitative Analysis in Biological Matrices

Chromatographic techniques are essential for separating N-(2-phenylethyl)-9H-purin-6-amine from impurities and for its quantification in complex mixtures, such as biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment and quantification of N-(2-phenylethyl)-9H-purin-6-amine. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. nih.govsielc.com Detection is typically achieved using a UV detector set at the λmax of the compound. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of N-(2-phenylethyl)-9H-purin-6-amine, particularly in biological matrices. mdpi.comnih.govnih.gov Due to the polarity and relatively low volatility of the compound, derivatization may be necessary to convert it into a more volatile and thermally stable form prior to GC analysis. nih.gov GC provides excellent separation, and the coupled mass spectrometer allows for sensitive and selective detection and quantification, which is crucial for determining the levels of the compound in biological fluids like plasma or urine. core.ac.uklipidmaps.org

| Chromatographic Method Parameters | |

| Technique | Typical Conditions |

| HPLC | Column: Reversed-phase (e.g., C18) Mobile Phase: Acetonitrile/Water or Methanol/Water gradient Detection: UV at λmax (~265 nm) |

| GC-MS | Column: Capillary column (e.g., DB-5ms) Carrier Gas: Helium Detection: Mass Spectrometry (Scan or SIM mode) Note: Derivatization may be required. |

Future Research Directions and Translational Perspectives for N 2 Phenylethyl 9h Purin 6 Amine

Exploration of Novel Biological Targets and Pathways

While the adenosine (B11128) receptors are a known class of targets for purine (B94841) derivatives, future research will aim to identify novel biological targets and signaling pathways for N-(2-phenylethyl)-9H-purin-6-amine and its analogues. The N6-(2-phenylethyl) substitution has been shown to be a key determinant for affinity at the A3 adenosine receptor (A3AR). nih.gov Specifically, in studies of truncated (N)-methanocarba nucleosides, this moiety was noted to enhance affinity for the mouse A3AR. nih.gov

Future investigations will likely move beyond adenosine receptors to explore other potential targets. Techniques such as chemical proteomics, which uses chemical probes to identify protein-small molecule interactions directly in complex biological systems, could reveal unexpected binding partners. Furthermore, phenotypic screening of N-(2-phenylethyl)-9H-purin-6-amine and its derivatives in various cell-based assays, followed by target deconvolution, could uncover novel mechanisms of action and associated pathways. Exploring interactions with kinases is another promising avenue, as purine scaffolds are common in kinase inhibitors. For instance, studies on other substituted purines have investigated their effects on targets like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govresearchgate.net

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of purine analogues is a well-established field, but the development of more efficient and versatile synthetic strategies is crucial for generating complex and diverse libraries of N-(2-phenylethyl)-9H-purin-6-amine derivatives. Current methods often start from substituted pyrimidines, which undergo a series of reactions to build the fused imidazole (B134444) ring of the purine core. For example, a common starting material is 4,6-dichloro-5-nitropyrimidine, which can be reduced to the corresponding amine and then elaborated into the desired purine structure. nih.gov

Future synthetic strategies will likely focus on:

Late-stage functionalization: Developing methods to modify the N-(2-phenylethyl)-9H-purin-6-amine core at a late stage of the synthesis. This would allow for the rapid generation of a wide variety of analogues from a common intermediate, which is more efficient than synthesizing each analogue from scratch.

Novel coupling reactions: Exploring new cross-coupling reactions to attach the phenylethyl group or to introduce substituents on the purine ring or the phenylethyl moiety. This could lead to the discovery of analogues with improved properties.

Flow chemistry and automated synthesis: Utilizing flow chemistry and automated synthesis platforms to produce libraries of analogues in a high-throughput manner. This would accelerate the drug discovery process by enabling the rapid screening of a large number of compounds.

Cost-effective and practical procedures: Focusing on synthetic routes that use less expensive reagents and fewer steps to make the production of these compounds more scalable and economical. arkat-usa.org

An example of a multi-step synthesis for related purine structures involves the reaction of an amino pyrimidine (B1678525) with an amine, followed by diazotization and subsequent reactions to form the final substituted purine derivatives. nih.gov

Integration of Multi-omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of N-(2-phenylethyl)-9H-purin-6-amine, future research will need to integrate data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This systems biology approach can provide a holistic view of how the compound perturbs cellular networks and can help in identifying biomarkers for its activity. mdpi.com

While specific multi-omics studies on N-(2-phenylethyl)-9H-purin-6-amine are not yet prevalent, the framework for such research is well-established. For instance, a study might involve treating a cell line with the compound and then performing:

Transcriptomics (RNA-Seq): To identify genes whose expression is altered by the compound.

Proteomics: To identify changes in protein abundance and post-translational modifications.

Metabolomics: To measure changes in the levels of small-molecule metabolites.

Integrating these datasets can reveal the downstream consequences of target engagement and help to construct detailed models of the compound's mechanism of action. nih.govmdpi.comnih.gov For example, combining transcriptomics and proteomics data can show the correlation between changes in gene expression and protein levels, offering insights into transcriptional and post-transcriptional regulation. mdpi.com This integrated approach is crucial for moving from a single-target view to a systems-level understanding of the compound's effects. nih.gov

Innovations in Computational Design and Prediction

Computational methods are becoming increasingly integral to the drug discovery process, and they will play a significant role in the future development of N-(2-phenylethyl)-9H-purin-6-amine analogues. nih.govresearchgate.netlhasalimited.org In silico techniques can be used to design new compounds with improved affinity and selectivity, as well as to predict their pharmacokinetic properties. nih.govresearchgate.net

Key areas for innovation include:

Structure-Based Drug Design: Using the three-dimensional structures of target proteins to design ligands that fit perfectly into the binding site. For example, molecular docking and molecular dynamics simulations have been used to understand the binding mode of N6-substituted purines to the A3 adenosine receptor. nih.gov These simulations can predict how modifications to the N6-(2-phenylethyl) moiety might enhance binding affinity through interactions with extracellular loops of the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Machine Learning and Artificial Intelligence: Employing advanced machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify complex patterns and design novel compounds with desired properties. nih.gov

ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of new analogues early in the discovery process. researchgate.net

These computational approaches will help to rationalize the design of new analogues and prioritize the most promising candidates for synthesis and biological testing. nih.gov

Application in Advanced Biological Research Models (e.g., organoids, microfluidic systems)

To better predict the effects of N-(2-phenylethyl)-9H-purin-6-amine and its analogues in humans, future research will need to move beyond traditional two-dimensional cell cultures and animal models towards more physiologically relevant systems.

Organoids: These are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of human organs. Testing compounds in patient-derived organoids could provide valuable insights into their efficacy and toxicity in a more relevant biological context.

Microfluidic Systems (Organs-on-a-Chip): These devices use microfabrication techniques to create microenvironments that recapitulate the key functions of human organs. They can be used to study the pharmacokinetics and pharmacodynamics of a compound in a dynamic, multi-organ system, providing a more accurate prediction of its behavior in the human body.

While the application of these specific advanced models in research on N-(2-phenylethyl)-9H-purin-6-amine has not been extensively reported, their use is a clear and important future direction for the preclinical evaluation of this and other promising chemical entities. These models offer the potential for higher-throughput screening and more accurate, human-relevant data, which can accelerate the translation of basic research findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-phenylethyl)-9H-purin-6-amine?

- Methodology : The synthesis typically involves nucleophilic substitution at the purine C6 position. For example, 6-chloropurine derivatives react with 2-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Solvent choice (e.g., DMF, ethanol) and stoichiometric ratios influence yield and purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: EtOAc/hexane).

Q. How is the structure of N-(2-phenylethyl)-9H-purin-6-amine characterized?

- Methodology :

- NMR : 1H and 13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the phenylethyl group, NH₂ signals at δ 6.8–7.0 ppm) .

- X-ray crystallography : Resolve tautomeric forms and bond angles using SHELX software for refinement .

Q. What are the primary biological targets of N-(2-phenylethyl)-9H-purin-6-amine?

- Mechanistic Insight : The compound mimics natural nucleobases, enabling competitive inhibition of enzymes like kinases or binding to nucleic acids (e.g., DNA/RNA). For example, similar purine derivatives inhibit phosphoinositide 3-kinase (PI3K) by occupying ATP-binding pockets .

Advanced Research Questions

Q. How do regioselectivity challenges in N-substitution impact synthesis optimization?

- Solution : Use sterically hindered bases (e.g., DBU) or controlled temperatures to favor substitution at the purine C6 position over N7/N8. Evidence from chlorinated analogues shows >80% regioselectivity under anhydrous conditions .

Q. What role does tautomerism play in modulating biological activity?

- Analysis : Tautomeric forms (e.g., 9H vs. 7H) alter hydrogen-bonding capacity. For example, 9H tautomers exhibit stronger binding to adenosine receptors. Characterize tautomers via variable-temperature NMR or IR spectroscopy .

Q. How to resolve contradictory data on enzyme inhibition efficacy?

- Troubleshooting :

- Compare assay conditions (e.g., pH, cofactors).

- Validate purity via LC-MS to exclude byproduct interference.

- Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence for activity) .

Q. What strategies optimize structure-activity relationship (SAR) studies for purine derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.